Propyl[2-(pyrrolidin-1-yl)ethyl]amine
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Overview
Description
Propyl[2-(pyrrolidin-1-yl)ethyl]amine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the pyrrolidine ring imparts unique chemical properties, making it a valuable scaffold for the development of bioactive molecules.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as propyl[2-(pyrrolidin-1-yl)ethyl]amine, are known to interact with various biological targets . The specific targets can vary depending on the exact structure and functional groups of the compound.
Mode of Action
The mode of action of this compound involves its interaction with its biological targets. The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This interaction can lead to changes in the target, which can result in various biological effects.
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with various biochemical pathways . The specific pathways affected can depend on the compound’s structure and the nature of its targets.
Pharmacokinetics
Compounds with a pyrrolidine ring are known to have certain physicochemical parameters that can influence their adme properties .
Result of Action
The interaction of compounds with a pyrrolidine ring with their targets can lead to various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl[2-(pyrrolidin-1-yl)ethyl]amine typically involves the reaction of propylamine with 2-(pyrrolidin-1-yl)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Propyl[2-(pyrrolidin-1-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Propyl[2-(pyrrolidin-1-yl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of central nervous system (CNS) active agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine with diverse biological activities.
Pyrrolidin-2,5-dione: Another lactam derivative with significant pharmacological properties.
Uniqueness
Propyl[2-(pyrrolidin-1-yl)ethyl]amine is unique due to the presence of both the propyl and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-pyrrolidin-1-ylethyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-2-5-10-6-9-11-7-3-4-8-11/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEWBASAHQBZBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCN1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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